molecular formula C5H9ClF2 B13203046 4-Chloro-1,1-difluoropentane

4-Chloro-1,1-difluoropentane

Cat. No.: B13203046
M. Wt: 142.57 g/mol
InChI Key: OJPODDKAYIDCDV-UHFFFAOYSA-N
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Description

4-Chloro-1,1-difluoropentane is an organofluorine compound with the molecular formula C5H9ClF2 It is a halogenated alkane, characterized by the presence of chlorine and fluorine atoms attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1,1-difluoropentane typically involves the halogenation of pentane derivatives. One common method is the reaction of 1,1-difluoropentane with chlorine gas under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the substitution of hydrogen atoms with chlorine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous flow of reactants through a reactor, where the halogenation reaction occurs. The product is then purified through distillation and other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1,1-difluoropentane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of hydrocarbons by removing halogen atoms.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products

    Substitution: Formation of iodopentane or other halogenated pentanes.

    Oxidation: Formation of pentanol or pentanoic acid.

    Reduction: Formation of pentane or other hydrocarbons.

Scientific Research Applications

4-Chloro-1,1-difluoropentane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce fluorine and chlorine atoms into molecules.

    Biology: Studied for its potential effects on biological systems and its use in labeling biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Chloro-1,1-difluoropentane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with various substrates. These interactions can influence the compound’s behavior in chemical reactions and its effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

    1,1-Difluoropentane: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    4-Chloro-1,1-difluorohexane: Has an additional carbon atom, affecting its physical and chemical properties.

    Chlorodifluoromethane: A smaller molecule with different applications and reactivity.

Uniqueness

4-Chloro-1,1-difluoropentane is unique due to the combination of chlorine and fluorine atoms on a pentane backbone, providing a balance of reactivity and stability. This makes it a valuable compound for various synthetic and industrial applications.

Properties

Molecular Formula

C5H9ClF2

Molecular Weight

142.57 g/mol

IUPAC Name

4-chloro-1,1-difluoropentane

InChI

InChI=1S/C5H9ClF2/c1-4(6)2-3-5(7)8/h4-5H,2-3H2,1H3

InChI Key

OJPODDKAYIDCDV-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(F)F)Cl

Origin of Product

United States

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